molecular formula C25H21N3O7 B070472 Fmoc-L-aspartic acid alpha-4-nitroanilide CAS No. 185547-52-8

Fmoc-L-aspartic acid alpha-4-nitroanilide

Cat. No. B070472
M. Wt: 475.4 g/mol
InChI Key: WIGASSLCYMGNEA-QFIPXVFZSA-N
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Description

Synthesis Analysis

Fmoc-L-aspartic acid alpha-4-nitroanilide and related compounds are synthesized through methods compatible with Fmoc solid phase peptide synthesis (SPPS). A notable method involves the synthesis of photocaged peptides carrying the photosensitive 4-methoxy-7-nitroindoline (MNI) group on the side chain of aspartic acid. This method prevents the formation of aminosuccinyl side products and pyrrolidones during Fmoc SPPS, offering a useful approach for the incorporation of sensitive functional groups into peptides and proteins (Tang, Cheng, & Zheng, 2015).

Molecular Structure Analysis

The molecular structure of Fmoc-L-aspartic acid alpha-4-nitroanilide features the Fmoc group which is a common protecting group used in peptide synthesis to protect the amino group of amino acids. This structure allows for the selective removal of the Fmoc group under basic conditions, facilitating the synthesis of peptides in a stepwise fashion while maintaining the integrity of sensitive functional groups.

Chemical Reactions and Properties

Fmoc-L-aspartic acid alpha-4-nitroanilide undergoes chemical reactions typical of Fmoc-protected amino acids in solid phase peptide synthesis. The compound can be involved in the formation of peptides through amide bond formation reactions where the carboxyl group of one amino acid reacts with the amino group of another amino acid in the presence of coupling agents. The Fmoc group can be removed under basic conditions without affecting the peptide bond, allowing for sequential addition of amino acids to the growing peptide chain.

Physical Properties Analysis

The physical properties of Fmoc-L-aspartic acid alpha-4-nitroanilide, such as solubility, melting point, and stability, are influenced by the presence of the Fmoc group and the nitroanilide moiety. These properties are crucial for the handling and use of the compound in laboratory synthesis procedures, particularly in solid phase peptide synthesis where the solubility of reactants in common solvents and the stability of intermediates under reaction conditions are important considerations.

Chemical Properties Analysis

The chemical properties of Fmoc-L-aspartic acid alpha-4-nitroanilide are characterized by its reactivity in peptide bond formation reactions and the stability of the Fmoc protecting group under synthesis conditions. The Fmoc group provides selectivity in deprotection steps, allowing for the stepwise construction of peptides. The compound's reactivity and stability make it a valuable tool in the synthesis of complex peptides and proteins with precise control over the incorporation of functional groups.

Scientific Research Applications

“Fmoc-L-aspartic acid alpha-4-nitroanilide” is a chemical compound with the CAS Number: 185547-52-8 . It is an off-white powder and is used in the solid phase synthesis of peptides-4-nitroanilides on 2-chlorotrityl resins .

This compound is typically stored at temperatures between 0-8 °C . It is slightly soluble in water .

“Fmoc-L-aspartic acid alpha-4-nitroanilide” is primarily used in the field of proteomics research . It is used in the solid phase synthesis of peptides-4-nitroanilides on 2-chlorotrityl resins . This process involves the step-by-step addition of amino acids to a growing peptide chain, which is attached to an insoluble resin support.

Safety And Hazards

For safety information and hazards related to “Fmoc-L-aspartic acid alpha-4-nitroanilide”, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O7/c29-23(30)13-22(24(31)26-15-9-11-16(12-10-15)28(33)34)27-25(32)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,27,32)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGASSLCYMGNEA-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373215
Record name Fmoc-L-aspartic acid alpha-4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-aspartic acid alpha-4-nitroanilide

CAS RN

185547-52-8
Record name (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185547-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-L-aspartic acid alpha-4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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